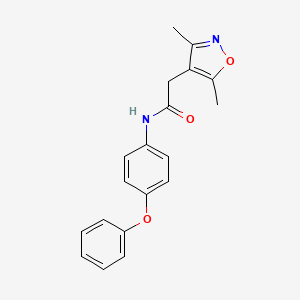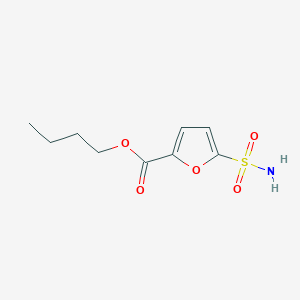
2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIPA belongs to the isoxazole class of compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide exerts its biological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide also activates the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory activity, it has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential as a treatment for inflammatory bowel disease, which is characterized by chronic inflammation in the gastrointestinal tract. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide involves the reaction of 4-phenoxyphenylhydrazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride in the presence of a base. The resulting product is then acetylated using acetic anhydride to yield the final compound, 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. Studies have shown that 2-(3,5-dimethyl-4-isoxazolyl)-N-(4-phenoxyphenyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key regulator of inflammation.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-18(14(2)24-21-13)12-19(22)20-15-8-10-17(11-9-15)23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEVSKQDJLJUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)
![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)
![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)

![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)
![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5193580.png)
![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)